molecular formula C25H23N3O5 B2556876 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-76-0

3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2556876
CAS RN: 1021126-76-0
M. Wt: 445.475
InChI Key: HSSAURRAPCYFQR-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 2H-chromene, a triazaspiro[4.5]decane, and a dione group . 2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .


Synthesis Analysis

The synthesis of 2H-chromenes has been a subject of research and two major synthetic strategies have been developed . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the 2H-chromene could undergo reactions at the benzopyran ring .

Scientific Research Applications

Synthetic Protocols in Heterocyclic Chemistry

The compound 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione relates to the broader class of 6H-benzo[c]chromen-6-ones, significant for their pharmacological relevance. Synthetic protocols for such compounds, including Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds, provide a foundation for developing this compound and others with similar structures. These methods are critical for producing compounds used in pharmaceuticals due to their efficiency and simplicity (Ofentse Mazimba, 2016).

Applications in CO2 Chemistry

Research on the reactivity of diborenes with CO2 has highlighted the formation of innovative compounds through isomerization processes, suggesting potential applications in CO2 capture and utilization strategies. This work, examining the formation of dibora-βlactones and their isomers, underlines the importance of understanding such reactions for environmental chemistry and the development of new materials for CO2 sequestration (Andreas Stoy et al., 2022).

Hydroxycoumarin Derivatives in Biological Research

The core structure of this compound, related to hydroxycoumarins, emphasizes its significance in biological fields. Hydroxycoumarins, including 3-hydroxycoumarin, are known for their diverse biological properties. These compounds are utilized in genetics, pharmacology, and microbiology, highlighting their versatile applications in scientific research (Jules Yoda, 2020).

Triazine Derivatives in Medicinal Chemistry

The triazine component of the compound underlines its potential for generating a wide spectrum of biological activities, including antimicrobial and anticancer properties. Triazine derivatives are explored extensively in medicinal chemistry for their versatile pharmacological activities, making them central to developing future drugs (Tarawanti Verma et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological relevance of 2H-chromenes , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAURRAPCYFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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